molecular formula C15H16N4O2 B5403303 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5403303
M. Wt: 284.31 g/mol
InChI Key: QBSAIPAAEHDKPG-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 2-methyl-3-oxobutanenitrile to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired pyrazolo[1,5-a]pyrimidine structure.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing microwave-assisted reactions, which significantly reduce reaction times and improve yields. Solvent-free conditions and the use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-one, while reduction of nitro groups can produce the corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and receptors is of particular interest in the field of medicinal chemistry.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders. The compound’s ability to modulate specific molecular pathways makes it a promising lead for drug discovery.

Industry

Industrially, this compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-one
  • 6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-thiol
  • 6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-carboxylic acid

Uniqueness

Compared to its analogues, 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits unique properties due to the presence of the amine group at the 7-position. This functional group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the dimethoxyphenyl moiety contributes to its lipophilicity, improving its cell membrane permeability and overall bioavailability.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-6-14-17-8-11(15(16)19(14)18-9)10-4-5-12(20-2)13(7-10)21-3/h4-8H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSAIPAAEHDKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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